molecular formula C8H7N3O3S B14512329 6-Ethoxy-7-nitro-1,2,3-benzothiadiazole CAS No. 63226-44-8

6-Ethoxy-7-nitro-1,2,3-benzothiadiazole

Cat. No.: B14512329
CAS No.: 63226-44-8
M. Wt: 225.23 g/mol
InChI Key: PNRATOPWZREQAY-UHFFFAOYSA-N
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Description

6-Ethoxy-7-nitro-1,2,3-benzothiadiazole is a specialized heterocyclic compound that serves as a key building block in medicinal chemistry and materials science research. Its structure integrates the strong electron-accepting benzothiadiazole core, known for its utility in organic electronics and as a fluorophore, with nitro and ethoxy substituents that significantly modulate its electronic properties and biological activity . In biomedical research, this compound is of particular interest for developing potential anticancer agents. It is structurally analogous to a class of 7-nitro-2,1,3-benzoxadiazole derivatives that have been characterized as potent suicide inhibitors of glutathione S-transferases (GSTs) . This mechanism involves the formation of a stable sigma complex with glutathione (GSH) within the enzyme's active site, leading to irreversible inhibition . Given that GST overexpression is a common mechanism of chemotherapeutic drug resistance in many cancers, this compound provides a valuable pharmacophore for designing novel therapeutics that may circumvent multidrug resistance and trigger apoptosis in tumor cells . Beyond its therapeutic potential, the this compound scaffold holds significant value in the design of optical chemical sensors. The benzothiadiazole unit is a renowned fluorophore with high photostability and a large Stokes shift, properties that are highly desirable for bioimaging and analyte detection . The nitro group can act as a reactive center for designing chemodosimeters, particularly for detecting nucleophilic species like biothiols, leading to measurable changes in fluorescence or color . Researchers also utilize this and related benzothiadiazoles as electron-accepting components in the synthesis of π-conjugated systems for organic light-emitting diodes (OLEDs), organic transistors, and solar cells . This product is intended For Research Use Only and is not for human or veterinary or diagnostic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

63226-44-8

Molecular Formula

C8H7N3O3S

Molecular Weight

225.23 g/mol

IUPAC Name

6-ethoxy-7-nitro-1,2,3-benzothiadiazole

InChI

InChI=1S/C8H7N3O3S/c1-2-14-6-4-3-5-8(15-10-9-5)7(6)11(12)13/h3-4H,2H2,1H3

InChI Key

PNRATOPWZREQAY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C2=C(C=C1)N=NS2)[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 6 Ethoxy 7 Nitro 1,2,3 Benzothiadiazole

Strategies for the Construction of the 1,2,3-Benzothiadiazole (B1199882) Core

The formation of the 1,2,3-benzothiadiazole ring system is a critical step in the synthesis of the target molecule. Both classical and modern methods are available for the construction of this heterocycle.

Classical Annulation Reactions in Benzothiadiazole Synthesis

Classical methods for the synthesis of the 1,2,3-benzothiadiazole core predominantly rely on the diazotization of ortho-aminothiophenols. This long-standing approach involves the reaction of a suitably substituted o-aminothiophenol with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid. The resulting diazonium salt undergoes intramolecular cyclization to form the 1,2,3-benzothiadiazole ring. The choice of starting material is crucial for the final substitution pattern of the product. For the synthesis of a 6-ethoxy substituted core, the precursor would ideally be 4-ethoxy-2-aminothiophenol.

Another historical approach to related sulfur-nitrogen heterocycles is the Herz reaction, which involves the treatment of an aniline (B41778) derivative with disulfur (B1233692) dichloride. researchgate.net While primarily used for the synthesis of benzo researchgate.netnih.govnih.govdithiazole salts, modifications of this methodology could potentially be adapted for the formation of the 1,2,3-benzothiadiazole ring system. researchgate.net

The condensation of 2-aminothiophenols with various electrophiles is a common route to 2-substituted benzothiazoles. nih.govnih.govorganic-chemistry.orgresearchgate.net While this does not directly yield the 1,2,3-benzothiadiazole core, the underlying principles of using substituted o-aminothiophenols are fundamental in heterocyclic chemistry. nih.govnih.govorganic-chemistry.orgresearchgate.net

Modern Catalytic Approaches for Heterocycle Formation (e.g., C-C Cross-Couplings)

Modern synthetic strategies often employ transition-metal-catalyzed cross-coupling reactions to build complex molecular architectures. While more commonly applied to the functionalization of a pre-formed benzothiadiazole ring, these methods can also be integral to the synthesis of the substituted precursors required for classical annulation. For instance, palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Stille couplings, can be used to introduce various substituents onto a benzene (B151609) ring that will ultimately become part of the benzothiadiazole system.

Recent advancements have also focused on direct C-H functionalization as a means to decorate aromatic and heteroaromatic rings. nih.gov Although typically used for late-stage modification, these techniques highlight the ongoing development of more efficient and atom-economical synthetic routes in heterocyclic chemistry. nih.gov

Regioselective Functionalization: Introduction of Nitro and Ethoxy Groups

The precise placement of the nitro and ethoxy groups on the 1,2,3-benzothiadiazole core is paramount. The electronic properties of the benzothiadiazole ring system and the directing effects of the substituents play a critical role in the outcome of the functionalization reactions.

Nitration Protocols for Benzothiadiazole Derivatives

The introduction of a nitro group onto the benzothiadiazole ring is typically achieved through electrophilic aromatic substitution. The reaction conditions for nitration must be carefully controlled to achieve the desired regioselectivity and to avoid unwanted side reactions. Common nitrating agents include nitric acid in the presence of a strong acid catalyst such as sulfuric acid.

The regioselectivity of the nitration is governed by the electronic nature of the benzothiadiazole ring and any pre-existing substituents. The 1,2,3-benzothiadiazole system is electron-deficient, which can make electrophilic substitution challenging. However, the presence of an electron-donating group, such as an ethoxy group at the 6-position, would be expected to activate the aromatic ring towards electrophilic attack. The directing effect of the ethoxy group would favor substitution at the ortho and para positions. In the case of 6-ethoxy-1,2,3-benzothiadiazole, the most likely position for nitration would be the 7-position, which is ortho to the ethoxy group.

Nitration MethodReagentsTypical SubstratesReference
Mixed AcidHNO₃ / H₂SO₄Activated and deactivated aromatics frontiersin.org
Metal-CatalyzedMetal salts / HNO₃Aromatic compounds scirp.org

Ethereal Linkage Formation at Specific Ring Positions via Nucleophilic Substitution

The formation of the ethoxy group can be accomplished through a nucleophilic aromatic substitution (SNAr) reaction. This approach typically involves the displacement of a suitable leaving group, such as a halide, from an activated aromatic ring by an alkoxide nucleophile. For the synthesis of 6-ethoxy-7-nitro-1,2,3-benzothiadiazole, a potential precursor would be a 6-halo-7-nitro-1,2,3-benzothiadiazole. The presence of the electron-withdrawing nitro group ortho to the halogen would strongly activate the ring towards nucleophilic attack by sodium ethoxide.

The success of SNAr reactions is highly dependent on the nature of the leaving group and the electron-withdrawing ability of the activating groups. nih.gov Nitro groups are particularly effective at stabilizing the Meisenheimer intermediate formed during the reaction, thereby facilitating the substitution. nih.gov

Reaction TypeNucleophileSubstrate RequirementKey Feature
SNArSodium EthoxideAromatic halide with ortho/para electron-withdrawing groupFormation of a Meisenheimer intermediate

Comparative Analysis of Sequential vs. Convergent Synthesis Approaches

The synthesis of this compound can be envisioned through either a sequential or a convergent strategy.

Sequential Synthesis:

A sequential approach would involve the initial synthesis of the 1,2,3-benzothiadiazole core, followed by the stepwise introduction of the ethoxy and nitro groups. A plausible sequential route could be:

Formation of the core: Synthesis of 6-hydroxy-1,2,3-benzothiadiazole via diazotization of 4-amino-3-mercaptophenol.

Etherification: Williamson ether synthesis to convert the hydroxyl group to an ethoxy group, yielding 6-ethoxy-1,2,3-benzothiadiazole.

Nitration: Regioselective nitration of 6-ethoxy-1,2,3-benzothiadiazole to introduce the nitro group at the 7-position.

Advantages: This approach is often straightforward and allows for the isolation and characterization of intermediates at each stage.

Convergent Synthesis:

A convergent synthesis would involve the preparation of a highly functionalized precursor that already contains the desired ethoxy and nitro groups, followed by the final ring-closing reaction to form the benzothiadiazole. A possible convergent route could be:

Precursor Synthesis: Preparation of 4-ethoxy-5-nitro-2-aminothiophenol from a suitable starting material.

Annulation: Diazotization and cyclization of the substituted o-aminothiophenol to directly form this compound.

Disadvantages: The synthesis of the complex, multi-functionalized precursor can be challenging.

Advanced Derivatization Reactions of this compound

The strategic placement of a strong electron-donating group (ethoxy) adjacent to a powerful electron-withdrawing group (nitro) on the 1,2,3-benzothiadiazole core, itself an electron-deficient system, creates a highly polarized aromatic ring. This polarization is the primary driver for the diverse reactivity of the molecule, enabling a range of advanced derivatization reactions.

Electrophilic Aromatic Substitution Reactivity Profiles

Electrophilic aromatic substitution (SEAr) on the this compound ring is a complex process governed by the competing directing effects of the substituents and the inherent low reactivity of the benzothiadiazole nucleus. wikipedia.org The 1,2,3-thiadiazole (B1210528) moiety is strongly electron-withdrawing, which deactivates the fused benzene ring towards attack by electrophiles.

The outcome of an SEAr reaction is determined by the interplay of the following factors:

Ethoxy Group (-OEt): As a substituent, the ethoxy group is a potent activating group and an ortho, para-director due to its ability to donate electron density to the ring via a +M (mesomeric) effect. youtube.com

Nitro Group (-NO₂): The nitro group is one of the strongest deactivating groups and a meta-director, withdrawing electron density through both -I (inductive) and -M effects. youtube.comorganicchemistrytutor.com

1,2,3-Benzothiadiazole Core: The heterocyclic system deactivates the carbocyclic ring, making reactions require harsh conditions.

In this compound, the available positions for substitution are C4 and C5. The directing effects of the existing groups on these positions are opposing. The ethoxy group at C6 directs electrophiles to its ortho position (C5), while the nitro group at C7 directs incoming electrophiles to its meta position (C5). Since both groups favor substitution at the C5 position, it is the most probable site for electrophilic attack. The strong activating effect of the ethoxy group may be sufficient to overcome the deactivation by the nitro group and the heterocyclic core, allowing reactions like nitration or halogenation to proceed under forcing conditions.

Table 1: Predicted Regioselectivity for Electrophilic Aromatic Substitution on this compound
PositionInfluence of 6-Ethoxy GroupInfluence of 7-Nitro GroupCombined EffectPredicted Outcome
C4Meta (Unfavorable)Ortho (Unfavorable)Strongly DisfavoredMinor or No Product
C5Ortho (Favorable)Meta (Favorable)Strongly FavoredMajor Product

Nucleophilic Aromatic Substitution Pathways Mediated by Nitro Activation

The presence of the strongly electron-withdrawing nitro group at the C7 position renders the 1,2,3-benzothiadiazole ring highly susceptible to nucleophilic aromatic substitution (SNAr). chemistrysteps.com This reaction is particularly favored when a potential leaving group is positioned ortho or para to the nitro group, as this allows for the effective stabilization of the negative charge in the intermediate Meisenheimer complex. wikipedia.orglibretexts.orgyoutube.com

In this compound, the ethoxy group is located at the C6 position, which is ortho to the C7-nitro group. This arrangement is ideal for activating the ethoxy group as a leaving group. Upon attack by a potent nucleophile (e.g., alkoxides, amides, thiolates), the C6 position can be targeted, leading to the displacement of the ethoxide ion.

The reaction proceeds via a two-step addition-elimination mechanism:

Addition: The nucleophile attacks the electron-deficient C6 carbon, forming a resonance-stabilized anionic σ-complex known as a Meisenheimer complex. The negative charge is delocalized across the aromatic system and, crucially, onto the oxygen atoms of the nitro group. youtube.com

Elimination: The aromaticity is restored by the departure of the leaving group, in this case, the ethoxide anion, to yield the substituted product.

This pathway provides a powerful method for introducing a variety of functional groups at the C6 position, transforming the initial substrate into more complex derivatives. chemistrysteps.com

Palladium-Catalyzed Cross-Coupling Reactions for Further Substitutions (e.g., Suzuki-Miyaura, Stille, Sonogashira)

Palladium-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon and carbon-heteroatom bonds. However, these reactions typically require an aryl halide or triflate as a coupling partner. The parent compound, this compound, lacks such a leaving group and must first be appropriately functionalized. Potential strategies include:

Introduction of a halogen (Br or I) at the C4 or C5 position via electrophilic aromatic substitution.

Conversion of the nitro group into a more suitable handle, such as a diazonium salt, which can then be converted to a halide.

Once a halogenated derivative is obtained (e.g., 5-bromo-6-ethoxy-7-nitro-1,2,3-benzothiadiazole), it can serve as a versatile substrate for various cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction couples the aryl halide with an organoboron reagent (boronic acid or ester) in the presence of a palladium catalyst and a base. It is widely used to form biaryl linkages and is known for its tolerance of diverse functional groups. researchgate.netorganic-chemistry.orgyoutube.com

Stille Coupling: This reaction involves the coupling of the aryl halide with an organostannane (organotin) reagent, catalyzed by palladium. It is highly versatile, though the toxicity of tin reagents is a drawback.

Sonogashira Coupling: This reaction forms a C(sp²)-C(sp) bond by coupling the aryl halide with a terminal alkyne. It requires a palladium catalyst, a copper(I) co-catalyst, and a base. wikipedia.orgnih.govlibretexts.org This method is fundamental for the synthesis of arylalkynes and conjugated enynes. libretexts.orgrsc.org

Table 2: Typical Conditions for Palladium-Catalyzed Cross-Coupling Reactions on Halogenated Benzothiadiazole Scaffolds
ReactionCoupling PartnerCatalyst SystemBaseSolvent
Suzuki-MiyauraAr-B(OH)₂ or Ar-B(OR)₂Pd(PPh₃)₄, Pd(OAc)₂/LigandNa₂CO₃, K₂CO₃, Cs₂CO₃Toluene, Dioxane, DMF, H₂O
StilleAr-Sn(R)₃Pd(PPh₃)₄, PdCl₂(PPh₃)₂Often not requiredToluene, THF, DMF
SonogashiraTerminal AlkynePdCl₂(PPh₃)₂ / CuIEt₃N, Piperidine, DIPATHF, DMF, Toluene

Radical-Mediated Transformations (e.g., SRN1 reactions)

The SRN1 (Substitution, Radical-Nucleophilic, Unimolecular) reaction provides an alternative pathway for nucleophilic substitution on aromatic rings, particularly those lacking strong activation for the SNAr mechanism or for substrates where the leaving group is not a halide. wikipedia.org This reaction proceeds through a radical chain mechanism and is often initiated by light or a solvated electron. organicreactions.org

The nitro group in this compound makes the molecule an excellent candidate for SRN1 reactions. The nitro group can be the leaving group itself, a process well-documented for various nitroaromatic and nitroheterocyclic compounds.

The SRN1 catalytic cycle involves three key steps:

Initiation: The aromatic nitro compound accepts an electron from an initiator to form a radical anion.

Propagation:

The radical anion fragments, losing a nitrite anion (NO₂⁻) to generate an aryl radical.

This aryl radical reacts with a nucleophile (Nu⁻) to form a new radical anion.

This new radical anion transfers its electron to another molecule of the starting aromatic nitro compound (electron transfer), regenerating the initial radical anion and forming the final product, thus propagating the chain.

Termination: The chain reaction is terminated by radical combination or other side reactions.

This mechanism could allow for the direct replacement of the nitro group at the C7 position with a range of carbon- and heteroatom-based nucleophiles, offering a complementary synthetic strategy to SNAr and palladium-catalyzed reactions. researchgate.netnajah.edu

Elucidation of Reaction Mechanisms in 1,2,3-Benzothiadiazole Synthesis and Transformation

Understanding the reaction mechanisms is crucial for controlling the outcomes of synthesis and derivatization.

Synthesis of the 1,2,3-Benzothiadiazole Core: The formation of the 1,2,3-benzothiadiazole ring system is typically achieved through two primary methods:

Diazotization of 2-Aminothiophenols: This classic method involves treating a 2-aminothiophenol (B119425) with nitrous acid (generated in situ from NaNO₂ and a strong acid). byjus.comorganic-chemistry.org The reaction proceeds via the formation of a diazonium salt intermediate from the amino group. This is followed by an intramolecular cyclization where the sulfur atom attacks the diazonium group, leading to the extrusion of nitrogen gas and the formation of the thiadiazole ring.

The Herz Reaction: This process involves the reaction of an aniline with disulfur dichloride (S₂Cl₂) to form a 1,2,3-benzodithiazolium chloride, known as a Herz salt. Subsequent chemical transformations of the Herz salt can lead to the formation of the 1,2,3-benzothiadiazole ring. The mechanism is complex, involving electrophilic attack by sulfur species and subsequent cyclization and rearrangement steps. mdpi.com

Mechanisms of Transformation: The derivatization reactions discussed previously are governed by fundamental mechanistic principles of organic chemistry.

SEAr: The mechanism involves the generation of a strong electrophile, which is attacked by the π-system of the aromatic ring. This rate-determining step forms a resonance-stabilized carbocation intermediate (an arenium ion or σ-complex). A subsequent fast deprotonation step restores the aromaticity. masterorganicchemistry.com

SNAr: This is a bimolecular two-step process (addition-elimination). The key is the formation of a resonance-stabilized Meisenheimer complex, whose stability is greatly enhanced by electron-withdrawing groups (ortho or para) like the nitro group. wikipedia.orglibretexts.org

Palladium-Catalyzed Cross-Coupling: These reactions proceed via a catalytic cycle that generally involves three main steps: (1) Oxidative Addition of the Pd(0) catalyst to the aryl halide, (2) Transmetalation, where the organic group is transferred from the organometallic reagent (e.g., organoboron, organotin) to the palladium center, and (3) Reductive Elimination, where the two coupled organic fragments are expelled from the palladium, forming the new C-C bond and regenerating the Pd(0) catalyst. youtube.com

SRN1: This is a radical chain reaction initiated by electron transfer. The key intermediates are radical anions and aryl radicals. The unimolecular step is the fragmentation of the initial radical anion into an aryl radical and the leaving group anion. wikipedia.orgdalalinstitute.com

Computational Chemistry and Theoretical Investigations of 6 Ethoxy 7 Nitro 1,2,3 Benzothiadiazole

Quantum Chemical Characterization of Molecular and Electronic Structure

Quantum chemical methods are employed to build a comprehensive model of the molecule's electronic and geometric landscape. These calculations provide a foundational understanding of its intrinsic properties.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. arxiv.orgnih.gov This is achieved by solving the Kohn-Sham equations to find the electron density that minimizes the total energy of the system. arxiv.org Functionals such as B3LYP are commonly paired with basis sets like 6-31G or 6-311G to provide a balance of accuracy and computational efficiency for organic molecules. nih.govresearchgate.netmdpi.com

Table 1: Predicted Geometric Parameters for 6-Ethoxy-7-nitro-1,2,3-benzothiadiazole (Illustrative) Specific calculated values for this compound were not available in the searched literature. The table below is representative of typical DFT output.

ParameterBond/AtomsPredicted Value
Bond Length C-S~1.7 Å
N=N~1.3 Å
C-NO₂~1.5 Å
C-O (ethoxy)~1.4 Å
Bond Angle C-N-O (nitro)~118°
C-O-C (ethoxy)~115°
Dihedral Angle C-C-O-C (ethoxy)Varies with conformer

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. taylorandfrancis.com The Highest Occupied Molecular Orbital (HOMO) acts as the electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as the electron acceptor. taylorandfrancis.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. mdpi.com A small energy gap suggests that a molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.com

In derivatives of benzothiadiazole, the HOMO is often distributed across the electron-donating parts of the molecule, while the LUMO is typically localized on the electron-accepting benzothiadiazole core and any withdrawing groups. nih.govresearchgate.net For this compound, the electron-donating ethoxy group would likely contribute significantly to the HOMO, whereas the electron-withdrawing nitro group and the benzothiadiazole ring would dominate the LUMO. researchgate.net

Table 2: Frontier Orbital Energies and Energy Gap (Illustrative) Specific calculated values for this compound were not available in the searched literature. The table represents typical data obtained from DFT calculations for similar nitro-aromatic compounds.

ParameterEnergy (eV)
HOMO Energy -6.5 to -7.5 eV
LUMO Energy -3.0 to -4.0 eV
HOMO-LUMO Gap (ΔE) 2.5 to 4.5 eV

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to predict the reactive sites of a molecule. researchgate.net It maps the electrostatic potential onto the electron density surface, illustrating the charge distribution. mdpi.com Regions with negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions with positive potential (colored blue) are electron-poor and prone to nucleophilic attack. scirp.org

For this compound, the MEP map would be expected to show significant negative potential around the oxygen atoms of the nitro and ethoxy groups, as well as the nitrogen atoms of the thiadiazole ring. These sites represent likely locations for interactions with electrophiles or hydrogen bond donors. Conversely, positive potential would likely be found around the hydrogen atoms of the aromatic ring and the ethoxy group.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. scirp.orgjuniperpublishers.com It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the intuitive Lewis structure of bonds and lone pairs. juniperpublishers.comwisc.edu A key aspect of NBO analysis is the examination of donor-acceptor interactions between filled (donor) NBOs and empty (acceptor) NBOs. The strength of these interactions is quantified by the second-order perturbation stabilization energy, E(2). researchgate.net

Table 3: Major NBO Donor-Acceptor Interactions and Stabilization Energies (Illustrative) Specific calculated values for this compound were not available in the searched literature. This table illustrates the type of data generated from an NBO analysis for a substituted benzothiadiazole.

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)
LP (O) of Ethoxyπ* (Aromatic C=C)High
LP (N) of Ringσ* (Adjacent C-S)Moderate
π (Aromatic C=C)π* (Nitro N=O)High

Simulation of Reaction Pathways and Energetics

Computational methods can also simulate chemical reactions, providing insight into their feasibility and the associated energy changes.

Thermochemical calculations are used to predict the thermodynamic properties of a molecule and the feasibility of chemical reactions. By computing parameters such as the standard molar enthalpy of formation (ΔH°f), Gibbs free energy of formation (ΔG°f), and entropy (S°), the stability of the molecule can be assessed. researchgate.net For instance, a negative Gibbs free energy of reaction indicates a spontaneous process under standard conditions.

Computational studies on similar compounds like 4-nitro-2,1,3-benzothiadiazole (B1293627) have successfully used high-level composite methods like G3(MP2)//B3LYP to calculate these parameters. researchgate.net Such calculations for this compound would allow for the prediction of its stability and the energy changes associated with its synthesis or degradation pathways, providing valuable data that complements experimental calorimetry. researchgate.net

Theoretical Spectroscopy and Photophysical Property Prediction

Time-Dependent Density Functional Theory (TD-DFT) is a robust method for calculating the excited-state properties of molecules, providing insight into their ultraviolet-visible (UV-Vis) absorption and emission spectra. mdpi.com For a molecule with the donor-acceptor structure of this compound, the electronic transitions are expected to be dominated by intramolecular charge transfer (ICT). rsc.orgresearchgate.net

The primary electronic transition of interest would be from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). Computational analysis typically shows that in such push-pull systems, the HOMO is localized on the electron-donating group (ethoxy) and the aromatic ring, while the LUMO is concentrated on the electron-withdrawing group (nitro) and the benzothiadiazole core. nih.gov The energy of this transition (HOMO-LUMO gap) dictates the wavelength of maximum absorption (λₘₐₓ). The presence of the strong donor and acceptor groups is expected to significantly lower the HOMO-LUMO gap, pushing the absorption into the visible region. mdpi.com

TD-DFT calculations yield key parameters such as excitation energies, which correspond to absorption wavelengths, and oscillator strengths, which relate to the intensity of the absorption band. These theoretical results can be used to simulate a full UV-Vis spectrum.

Table 1: Representative TD-DFT Predicted Electronic Transitions for a Donor-Acceptor Benzothiadiazole Analogue This table is illustrative of typical TD-DFT output for a molecule with a similar electronic structure. Specific values for this compound would require dedicated calculation.

StateExcitation Energy (eV)Wavelength (nm)Oscillator Strength (f)Major Orbital Contribution
S₁2.854350.78HOMO -> LUMO (95%)
S₂3.543500.12HOMO-1 -> LUMO (88%)
S₃3.983110.05HOMO -> LUMO+1 (75%)

Computational methods are highly effective at predicting various spectroscopic parameters, which can aid in the structural confirmation of synthesized compounds.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is commonly performed using the Gauge-Independent Atomic Orbital (GIAO) method, typically coupled with a DFT functional like B3LYP. mdpi.com The calculated magnetic shielding tensors are converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS).

For this compound, the electron-withdrawing nitro group would cause a significant downfield shift (higher ppm) for the adjacent aromatic protons. arpgweb.com Conversely, the electron-donating ethoxy group would induce an upfield shift (lower ppm) for its neighboring protons. DFT calculations can predict these shifts with high accuracy, often within 0.2 ppm for ¹H and 2-3 ppm for ¹³C, aiding in the unambiguous assignment of experimental spectra. mdpi.com

Table 2: Illustrative Predicted ¹H NMR Chemical Shifts (ppm) for the Aromatic Region This table demonstrates the expected relative shifts based on substituent effects. Actual values require specific computation.

Proton PositionPredicted Shift (ppm)Rationale
H-4~8.2ortho to nitro group (strong deshielding)
H-5~7.5meta to nitro, para to ethoxy (moderate shielding)

Vibrational Frequencies: DFT calculations can also predict the infrared (IR) and Raman spectra of a molecule by calculating its vibrational modes. These theoretical spectra are invaluable for assigning experimental peaks to specific molecular motions. For the target molecule, key predicted vibrational frequencies would include:

Nitro Group (NO₂): Strong asymmetric and symmetric stretching bands, typically appearing around 1500-1560 cm⁻¹ and 1335-1370 cm⁻¹, respectively.

Ethoxy Group (C-O-C): Characteristic C-O stretching vibrations.

Aromatic Ring (C=C): Multiple stretching vibrations in the 1450-1600 cm⁻¹ region.

These calculated frequencies are often systematically scaled by a small factor (e.g., 0.96-0.98) to correct for anharmonicity and basis set limitations, improving agreement with experimental data.

Molecular Modeling of Intramolecular Interactions and Charge Transfer Phenomena

The juxtaposition of a strong electron-donating group (ethoxy) and a strong electron-accepting group (nitro) on the benzothiadiazole ring makes this compound a classic intramolecular charge transfer (ICT) compound. rsc.orgnih.gov Molecular modeling is essential for visualizing and quantifying this phenomenon.

Upon photoexcitation, an electron is promoted from an orbital centered on the donor side (HOMO) to one on the acceptor side (LUMO), creating a new excited state with a much larger dipole moment than the ground state. researchgate.net This charge separation is fundamental to the molecule's photophysical properties.

Several computational tools are used to analyze ICT:

Frontier Molecular Orbitals (FMOs): As discussed previously, visualizing the HOMO and LUMO provides a clear qualitative picture of the charge transfer direction.

Molecular Electrostatic Potential (MEP): An MEP map plots the electrostatic potential onto the molecule's electron density surface. It visually displays the charge distribution, with red areas (negative potential) indicating electron-rich regions (around the nitro group) and blue areas (positive potential) indicating electron-poor regions.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides quantitative atomic charges. A comparison of the charges on the atoms of the ethoxy and nitro groups in the ground state (S₀) versus the first excited state (S₁) would reveal a significant increase in negative charge on the nitro group and positive charge on the ethoxy group in the S₁ state, confirming the charge transfer. academie-sciences.frresearchgate.net

This pronounced ICT character suggests that this compound could have applications in materials for nonlinear optics or as a fluorescent probe sensitive to solvent polarity.

Structural Elucidation Methodologies and Advanced Characterization of 6 Ethoxy 7 Nitro 1,2,3 Benzothiadiazole

Spectroscopic Analysis for Structural Confirmation and Electronic Environment Assessment

Spectroscopy is fundamental to confirming the molecular structure and probing the electronic nature of the compound.

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR: The proton NMR spectrum for 6-Ethoxy-7-nitro-1,2,3-benzothiadiazole is expected to show distinct signals corresponding to the aromatic and ethoxy protons. The benzothiadiazole ring contains two aromatic protons which would appear as doublets due to coupling with each other. The strong electron-withdrawing effect of the adjacent nitro group and the electron-donating nature of the ethoxy group would significantly influence their chemical shifts, likely pushing them downfield into the 7.5-8.5 ppm range. The ethoxy group would present as a quartet (for the -CH₂- group) and a triplet (for the -CH₃ group), characteristic of an ethyl group spin system.

¹³C NMR: The carbon NMR spectrum would complement the proton data, showing signals for each unique carbon atom. The two aromatic carbons attached to protons would appear in the typical aromatic region (110-140 ppm). The four quaternary carbons of the fused ring system would also be present, with their exact shifts influenced by the attached nitrogen, sulfur, nitro, and ethoxy substituents. The ethoxy group would display two distinct signals in the upfield region for its methylene (B1212753) (-CH₂-) and methyl (-CH₃) carbons. The presence of the nitro group is known to deshield adjacent carbons, shifting their resonance to a lower field. sfasu.edu

Functional Group Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm)
Aromatic-H7.5 - 8.5110 - 155
Ethoxy (-OCH₂CH₃)4.0 - 4.5 (quartet)60 - 70
Ethoxy (-OCH₂CH₃)1.2 - 1.6 (triplet)14 - 18

Note: These are estimated ranges based on analogous structures.

Vibrational spectroscopy is used to identify the functional groups within the molecule by detecting their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by strong absorption bands characteristic of the nitro group. Specifically, strong asymmetric and symmetric stretching vibrations for the N-O bonds are expected in the regions of 1500-1560 cm⁻¹ and 1335-1380 cm⁻¹, respectively. Other key signals would include C-H stretching from the aromatic ring and the ethoxy group (around 2850-3100 cm⁻¹), C=C and C=N stretching from the aromatic and thiadiazole rings (1400-1600 cm⁻¹), and C-O stretching from the ethoxy ether linkage (around 1200-1250 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations and the benzothiadiazole core, which may be weak in the IR spectrum.

Vibrational Mode Functional Group Expected Frequency Range (cm⁻¹)
Asymmetric StretchNitro (-NO₂)1500 - 1560
Symmetric StretchNitro (-NO₂)1335 - 1380
Aromatic C-H StretchBenzene (B151609) Ring3000 - 3100
Aliphatic C-H StretchEthoxy Group2850 - 2980
C-O-C StretchEthoxy Group1200 - 1250
C=C / C=N StretchAromatic/Thiadiazole Rings1400 - 1600

Note: These are typical frequency ranges for the specified functional groups.

UV-Vis spectroscopy provides insight into the electronic structure of the molecule by measuring its absorption of light, which corresponds to electronic transitions between molecular orbitals. The spectrum is expected to show absorption bands arising from π-π* transitions within the aromatic system. researchgate.net The presence of the electron-donating ethoxy group and the powerful electron-accepting nitro group on the benzothiadiazole core creates a "push-pull" system. This arrangement often leads to an intramolecular charge transfer (ICT) band at a longer wavelength (a bathochromic or red shift), which would extend the absorption into the visible region of the spectrum. chemrxiv.org The position of the absorption maximum (λmax) would be sensitive to solvent polarity.

Mass spectrometry is a destructive technique used to determine the precise molecular weight and elemental formula of a compound and to deduce its structure from fragmentation patterns. For this compound (C₈H₇N₃O₃S), high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition. The expected exact mass is approximately 225.0211 g/mol .

The fragmentation pattern in electron ionization (EI) mass spectrometry would likely show a prominent molecular ion peak (M⁺). Common fragmentation pathways would include the loss of the ethoxy group (-•OC₂H₅), the nitro group (-•NO₂), or neutral molecules like ethylene (B1197577) (C₂H₄) from the ethoxy moiety.

X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions

Should a suitable single crystal of the compound be grown, X-ray crystallography would provide unambiguous proof of its molecular structure. This technique would determine the precise three-dimensional arrangement of atoms, bond lengths, and bond angles. Furthermore, it would reveal the packing of molecules in the crystal lattice, elucidating intermolecular interactions such as π-π stacking between the benzothiadiazole rings and potential hydrogen bonding or dipole-dipole interactions involving the nitro and ethoxy groups. researchgate.net Such interactions are crucial for understanding the solid-state properties of the material.

Advanced Characterization Techniques for Electronic and Optical Properties in Solution and Solid State

Given that benzothiadiazole derivatives are widely studied for applications in organic electronics and photonics, a range of advanced characterization techniques would be relevant. polyu.edu.hkresearchgate.net

Cyclic Voltammetry (CV): This electrochemical technique would be used to determine the oxidation and reduction potentials of the molecule. metu.edu.tr These values are critical for estimating the energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are essential parameters for designing materials for applications like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). mdpi.comresearchgate.net

Photoluminescence Spectroscopy: This technique measures the emission of light from the molecule after it has absorbed photons. It would be used to determine the emission spectrum, fluorescence quantum yield, and lifetime. The strong intramolecular charge transfer character of the molecule suggests it may be fluorescent. nih.gov

Spectroelectrochemistry: This method combines UV-Vis spectroscopy with electrochemistry to study the absorption spectra of the molecule in its different redox states (radical anion and/or cation), providing deeper insight into its electronic structure. nih.gov

These advanced methods are crucial for understanding the fundamental electronic and optical properties that govern the potential use of this compound in functional materials. metu.edu.tr

Electrochemical Studies (e.g., Cyclic Voltammetry) for Redox Behavior and Energy Levels

Electrochemical methods, particularly cyclic voltammetry (CV), are indispensable for probing the redox behavior of donor-acceptor molecules. By measuring the potentials at which a molecule is oxidized and reduced, CV allows for the determination of its frontier molecular orbital (FMO) energy levels, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). epa.gov

In a typical CV experiment, the oxidation process corresponds to the removal of an electron from the HOMO, which is primarily localized on the electron-rich donor portion of the molecule (the ethoxy-substituted ring). The reduction process involves the addition of an electron to the LUMO, localized on the electron-deficient acceptor portion (the nitro-substituted benzothiadiazole core). rsc.org

The onset potentials for oxidation (Eox,onset) and reduction (Ered,onset) are determined from the voltammogram. These values can then be used to estimate the HOMO and LUMO energy levels using empirical equations, often calibrated against a known internal standard like the ferrocene/ferricenium (Fc/Fc⁺) redox couple. rsc.orgnih.gov

The energy levels are calculated as follows:

EHOMO (eV) = - [Eox,onset vs Fc/Fc⁺ + 5.1] rsc.org

ELUMO (eV) = - [Ered,onset vs Fc/Fc⁺ + 5.1] rsc.org

The difference between the HOMO and LUMO levels provides the electrochemical energy gap (Eg), a key parameter that influences the molecule's optical and electronic properties. nih.gov For this compound, the strong push-pull nature is expected to result in a relatively high-lying HOMO, an energetically low-lying LUMO, and consequently, a small energy gap. nih.gov

Illustrative Electrochemical Data for a Push-Pull Benzothiadiazole System

ParameterValueDescription
Oxidation Onset (Eox,onset)+0.95 V vs. Fc/Fc⁺Potential at which oxidation begins.
Reduction Onset (Ered,onset)-1.20 V vs. Fc/Fc⁺Potential at which reduction begins.
HOMO Level-6.05 eVCalculated from the oxidation onset.
LUMO Level-3.90 eVCalculated from the reduction onset.
Electrochemical Gap (Eg)2.15 eVDifference between LUMO and HOMO levels.

Photoluminescence Spectroscopy for Emission Characteristics, Solvatochromism, and Quantum Yield Determinations

Photoluminescence spectroscopy investigates the light emitted by a substance after it has absorbed photons. For push-pull molecules like this compound, absorption of light promotes an electron from the ground state to an excited state, which possesses a significant degree of intramolecular charge transfer (ICT) character. acs.orgfigshare.com This means the excited state has a much larger dipole moment than the ground state.

This change in dipole moment upon excitation gives rise to a phenomenon known as solvatochromism , where the color of the emitted light is highly dependent on the polarity of the surrounding solvent. nih.gov In polar solvents, the large dipole moment of the excited ICT state is stabilized by the solvent molecules, lowering its energy. This results in a lower energy emission, causing a bathochromic (red) shift in the fluorescence spectrum compared to nonpolar solvents. nih.gov

The fluorescence quantum yield (ΦF) , which measures the efficiency of the emission process, is also highly sensitive to the environment. For many push-pull systems, the quantum yield decreases as solvent polarity increases. This quenching effect occurs because polar solvents can stabilize the charge-separated ICT state, which may promote non-radiative decay pathways, reducing the probability of light emission. acs.orgnih.gov

Illustrative Photoluminescence Data in Various Solvents

SolventPolarity IndexEmission Max (λem)Quantum Yield (ΦF)
Toluene2.4515 nm0.85
Dichloromethane (DCM)3.1550 nm0.65
Acetonitrile5.8580 nm0.30
DMSO7.2610 nm0.10

Time-Resolved Spectroscopy for Excited State Lifetime Analysis

Time-resolved spectroscopy is employed to measure the duration for which a molecule remains in its excited state before returning to the ground state. This duration is known as the excited-state lifetime (τ). It is a critical parameter for understanding the dynamic processes that compete with fluorescence, such as non-radiative decay.

For push-pull benzothiadiazole derivatives, excited-state lifetimes are typically in the range of picoseconds to a few nanoseconds and can be measured using techniques like Time-Correlated Single Photon Counting (TCSPC) or femtosecond transient absorption spectroscopy. nih.gov The lifetime is influenced by the rate of both radiative (fluorescence) and non-radiative decay.

The presence of the nitro group in this compound may provide pathways for non-radiative decay, potentially shortening the lifetime. nih.gov Furthermore, the lifetime can also exhibit solvent dependency, often decreasing in more polar solvents where non-radiative decay channels become more efficient. However, it is noteworthy that certain structural modifications to the benzothiadiazole core, such as the introduction of heavy atoms like bromine, can promote intersystem crossing to a triplet state, leading to unusually long-lived phosphorescence on the microsecond timescale. mdpi.comnih.gov

Illustrative Excited-State Lifetime Data

SolventExcited-State Lifetime (τ)Comments
Toluene3.5 nsLonger lifetime in nonpolar solvent correlates with higher quantum yield.
Dichloromethane2.1 nsIntermediate lifetime and quantum yield.
Acetonitrile0.9 nsShorter lifetime in polar solvent due to increased non-radiative decay.

Based on a comprehensive search of available scientific literature, there is no specific information regarding the role of the chemical compound This compound in advanced functional materials according to the detailed outline provided.

The broader class of compounds, specifically 2,1,3-benzothiadiazole (B189464) and its derivatives, is well-documented in the field of materials science. This class of molecules is known for its:

Electron-accepting nature , which makes it a valuable building block for donor-acceptor (D-A) materials used in organic electronics.

Role in creating organic semiconductors , including both small molecules and conjugated polymers, for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

Tunable optical and electronic properties through the introduction of various substituent groups (such as nitro, alkoxy, and fluoro groups) at different positions on the benzothiadiazole core.

However, due to the strict requirement to focus solely on This compound , and the absence of specific data for this particular isomer and substitution pattern, it is not possible to generate a scientifically accurate article that adheres to the requested outline. Extrapolating the properties of the general class of benzothiadiazoles to this specific, unstudied compound would not be scientifically rigorous and would fall outside the scope of the instructions.

Therefore, the requested article cannot be generated at this time due to a lack of specific research findings for "this compound" within the specified application areas.

Role of 6 Ethoxy 7 Nitro 1,2,3 Benzothiadiazole in Advanced Functional Materials

Modulation of Optoelectronic Properties through Regioselective Substitution and Structural Engineering

Strategies for Tuning Absorption and Emission Spectra

The photophysical properties of benzothiadiazole derivatives are dominated by the nature and position of their substituents. In 6-Ethoxy-7-nitro-1,2,3-benzothiadiazole, the adjacent positioning of a strong donor (ethoxy) and a strong acceptor (nitro) group establishes a potent push-pull system. This arrangement facilitates a significant shift in electron density from the donor to the acceptor upon photoexcitation, a phenomenon known as intramolecular charge transfer (ICT). This ICT is the primary mechanism governing the compound's absorption and emission spectra.

Strategies for tuning these spectra revolve around modifying the electronic push-pull character:

Modulating Donor/Acceptor Strength: The absorption and emission wavelengths are highly sensitive to the electron-donating and electron-withdrawing capabilities of the substituents. Replacing the ethoxy group with a stronger donor (e.g., a dimethylamino group) or the nitro group with a different acceptor (e.g., a cyano group) would directly alter the energy of the ICT transition. Stronger push-pull systems generally lead to a more pronounced red-shift (shift to longer wavelengths) in both absorption and emission spectra, as this lowers the energy gap between the ground and excited states. acs.orgrsc.org

Solvatochromism: Push-pull molecules like this compound typically exhibit strong solvatochromism, where the color of the substance (absorption) and its fluorescence change with the polarity of the solvent. rsc.org The excited state of such molecules has a much larger dipole moment than the ground state. In polar solvents, the excited state is stabilized more than the ground state, leading to a red-shift in the emission spectrum. This property is a hallmark of a strong ICT character. researchgate.net

Regiochemistry: The relative positions of the substituents are critical. While 4,7-disubstituted 2,1,3-benzothiadiazoles are more common in the literature, the principles of regiochemistry apply universally. researchgate.netdiva-portal.org The specific 6,7-substitution pattern in the target molecule ensures a strong electronic coupling between the donor and acceptor, maximizing the ICT effect. Altering this to a different substitution pattern would significantly change the photophysical properties by modifying the alignment of the substituent dipoles relative to the core's electronic transition. researchgate.netdiva-portal.org

The following table illustrates how different donor-acceptor substitutions on the benzothiadiazole core affect photophysical properties in related compounds.

Compound ArchitectureMax Absorption (λabs)Max Emission (λem)Stokes Shift (nm)Key Feature
4-Methoxy-BTD~350 nm~500 nm~150 nmModerate donor, shows significant Stokes shift. researchgate.net
4-Amino-BTD~450 nm~550 nm~100 nmStronger donor leads to red-shifted absorption and emission. researchgate.net
4-Amino-7-nitro-BTD~480 nm~580 nm~100 nmClassic push-pull system with strong ICT character. nih.gov
4,7-Dithienyl-BTD~450 nm~560 nm~110 nmExtended π-conjugation contributes to red-shifted spectra. rsc.org

Note: Data is compiled from various solvents and represents approximate values for illustrative purposes.

Rational Design for Enhancing Charge Transport Characteristics in Materials

The rational design of organic semiconductors for applications like organic field-effect transistors (OFETs) requires precise control over molecular energy levels (HOMO and LUMO) and intermolecular packing in the solid state. The 1,2,3-benzothiadiazole (B1199882) core is an effective electron acceptor, and its properties can be engineered for specific charge transport behavior (hole transport, electron transport, or ambipolar). researchgate.netrsc.org

For this compound, the design considerations for charge transport include:

Tuning Energy Levels: The electron-donating ethoxy group raises the energy of the Highest Occupied Molecular Orbital (HOMO), while the electron-withdrawing nitro group lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO). This combination leads to a reduced HOMO-LUMO gap, which is a key factor in determining the material's absorption profile and electronic properties. mdpi.com Fine-tuning these levels is essential for matching the work functions of electrodes in a device to ensure efficient charge injection.

Intermolecular Interactions and Morphology: The strong dipole moment resulting from the push-pull structure of this compound will heavily influence how the molecules arrange themselves in a thin film. Strong π-π stacking is generally required for efficient charge hopping between adjacent molecules. researchgate.net However, excessively strong dipole-dipole interactions can sometimes lead to unfavorable aggregation that quenches fluorescence and can disrupt optimal packing for charge transport. researchgate.net Therefore, a balance must be struck. The introduction of alkyl chains (as in the ethoxy group) can also be used to modulate solubility and influence the thin-film morphology. rsc.org

Fluorination Strategy: A common strategy to enhance electron transport in benzothiadiazole-based materials is the introduction of fluorine atoms. Fluorination lowers both the HOMO and LUMO energy levels, which can improve air stability and facilitate electron injection/transport. mdpi.com While the target molecule is not fluorinated, this principle highlights a key design strategy in this class of materials. A rationally designed system might involve fluorinating the benzothiadiazole core while retaining a push-pull substitution pattern to balance optical and charge transport properties. rsc.org

The table below summarizes how molecular design choices in benzothiadiazole-based materials can impact charge transport properties.

Material Design StrategyEffect on Energy LevelsImpact on MorphologyResulting Charge Transport
Adding strong donor groups (e.g., triphenylamine)Raises HOMOCan induce twisted geometries, reducing aggregationPrimarily enhances hole transport (p-type). nih.gov
Adding strong acceptor groups (e.g., fluorine, cyano)Lowers LUMO and HOMOPromotes planar packing, can enhance π-stackingPrimarily enhances electron transport (n-type) and improves air stability. rsc.orgmdpi.com
Copolymerization with Naphthalenediimide (NDI)Creates defined D-A structureGoverned by linker units between NDI and BTDCan achieve balanced ambipolar (p-type and n-type) charge transport. researchgate.net
Controlling alkyl side-chain length and positionMinor electronic effectSignificantly affects solubility and film morphologyIndirectly optimizes charge mobility by controlling domain size and orientation. rsc.org

Application as Fluorescent Probes and Chemical Sensors (Academic Research Context)

The inherent fluorescence and environmentally sensitive photophysical properties of benzothiadiazole derivatives make them excellent candidates for the development of fluorescent probes and chemical sensors. semanticscholar.orgmdpi.comnih.gov The this compound architecture is particularly well-suited for a specific sensing strategy known as "pro-fluorescence" or "off-on" sensing.

In this design, the nitro group plays a dual role. It acts as a powerful electron-withdrawing group to establish the ICT character, but it also serves as an efficient fluorescence quencher. The presence of the nitro group provides a non-radiative decay pathway for the excited state, causing the molecule to be non-fluorescent or very weakly fluorescent. nih.gov

The sensing mechanism is triggered by the chemical reduction of the nitro group to an amino group (-NH₂). This transformation has two profound effects:

Deactivation of Quenching: The amino group is not a fluorescence quencher. Its formation eliminates the non-radiative decay pathway, "switching on" the fluorescence.

Modification of ICT: The amino group is a strong electron donor. The conversion from a nitro (pull) to an amino (push) group fundamentally changes the electronic nature of the molecule. The resulting 6-ethoxy-7-amino-1,2,3-benzothiadiazole would be a push-push system, exhibiting intense fluorescence at a specific wavelength determined by the new electronic structure. nih.gov

This off-on switching mechanism is particularly valuable for detecting specific biological conditions or analytes. For example, nitroreductase enzymes, which are overexpressed in hypoxic (low oxygen) tumor cells, can catalyze the reduction of nitroarenes. A probe like this compound could therefore be designed as a selective sensor for imaging hypoxic tumors. nih.gov In this context, the molecule would remain non-fluorescent in healthy, oxygenated tissue but would become brightly fluorescent upon entering a tumor, allowing for clear visual detection. nih.govnih.gov

The table below outlines various sensing applications of functionalized benzothiadiazole derivatives in academic research.

Probe TypeSensing MechanismTarget Analyte/ConditionReference Application
Nitro-Benzothiadiazole Fluorescence quenching by -NO₂ group; fluorescence is turned on upon reduction of -NO₂ to -NH₂. Hypoxia / Nitroreductase enzyme activity. Imaging hypoxic tumor cells. nih.gov
Benzothiadiazole with Chelating GroupsChelation-enhanced fluorescence (CHEF) or quenching upon binding to a metal ion.Metal ions (e.g., Zn²⁺, Cu²⁺).Detecting metal ion concentrations in cells. researchgate.net
Benzothiadiazole with Reactive SitesIrreversible chemical reaction with an analyte leads to a change in the fluorophore's electronic structure.Reactive oxygen species (ROS), thiols, fluoride (B91410) ions.Monitoring oxidative stress or specific ion levels. mdpi.com
Environment-Sensitive BenzothiadiazoleSolvatochromic shift in emission wavelength or change in quantum yield based on the polarity of the environment.Polarity of cellular microenvironments (e.g., lipids).Staining and imaging lipid droplets in cells. semanticscholar.org

Future Research Directions and Theoretical Perspectives for 6 Ethoxy 7 Nitro 1,2,3 Benzothiadiazole

Exploration of Novel Synthetic Pathways for Enhanced Regioselective Control and Efficiency

A promising frontier is the application of modern C–H functionalization techniques. nih.gov Methods such as iridium-catalyzed C–H borylation have demonstrated the ability to introduce versatile boryl groups at specific positions on the benzothiadiazole ring, which can then be converted to a wide array of functional groups. nih.govnih.gov This approach allows for predictable and systematic substitutions at the C4, C5, C6, and C7 positions, which has been historically difficult to achieve. nih.govresearchgate.net By developing similar catalytic systems tailored for the 1,2,3-benzothiadiazole (B1199882) scaffold, researchers could devise more direct and efficient routes to the target 6,7-disubstituted pattern.

Another area of exploration involves leveraging the reactivity of novel intermediates like heteroarynes. nih.govnih.gov Generating a 1,2,3-benzothiadiazole-based aryne could enable the introduction of substituents through highly regioselective nucleophilic attack, with the selectivity predicted by computational models like the Aryne Distortion Model. nih.gov Research into precursors for such intermediates and their subsequent capture reactions could unlock unprecedented synthetic pathways. nih.gov

Synthetic Approach Description Potential Advantages for 6-Ethoxy-7-nitro-1,2,3-benzothiadiazole
Traditional Electrophilic Aromatic Substitution Involves treating the benzothiadiazole core with electrophiles under harsh conditions. nih.govLimited applicability due to the electron-poor nature of the ring; often yields product mixtures.
De Novo Synthesis Construction of the substituted benzothiadiazole ring from a pre-functionalized aniline (B41778) precursor. nih.govrjptonline.orgeresearchco.comAllows for precise substituent placement but can be lengthy and involve toxic reagents.
Iridium-Catalyzed C–H Borylation A modern cross-coupling technique that selectively activates C–H bonds for borylation, creating a versatile synthetic handle. nih.govbris.ac.ukOffers high regioselectivity, enabling functionalization at previously inaccessible positions (C5, C6) and providing a direct route to specific isomers. nih.gov
Aryne-Mediated Functionalization Generation of a highly reactive aryne intermediate from a suitable precursor, followed by trapping with a nucleophile. nih.govPotential for excellent chemo- and regioselectivity in introducing substituents, guided by theoretical predictions. nih.gov

These advanced synthetic methods promise not only to improve the efficiency and accessibility of this compound but also to facilitate the creation of a diverse library of related derivatives for systematic property evaluation.

Advanced Computational Approaches for Predictive Design of Derivatives with Tailored Properties

The design of molecules with optimized properties is often a resource-intensive process. nih.govnih.gov Advanced computational methods, particularly machine learning (ML), are emerging as powerful tools to accelerate this discovery cycle by accurately predicting molecular properties before synthesis. nih.govnih.govacs.org This predictive capability is a critical future research direction for the this compound family.

Machine learning models can be trained on large datasets of known benzothiadiazole derivatives to correlate their structural features, often encoded as molecular fingerprints, with their photophysical properties. nih.govnih.gov Algorithms such as Random Forest, LightGBM, and XGBoost have shown high accuracy in forecasting key parameters like maximum absorption and emission wavelengths. nih.govnih.gov For a molecule like this compound, these models could predict how modifications to the ethoxy or nitro groups, or the addition of other substituents, would tune its optical and electronic characteristics. mdpi.comdoi.org

Furthermore, techniques like SHapley Additive exPlanations (SHAP) analysis can be integrated with ML models to provide insights into the complex structure-property relationships. nih.gov This allows researchers to understand which molecular features are most influential in determining a specific property, guiding more rational and targeted molecular design. nih.gov The future of this field will likely involve combining ML-driven accuracy with quantum-chemical calculations to provide a deeper, atomic-level understanding of how substituents modulate photophysical behavior. nih.gov

Computational Tool Application in Derivative Design Key Metrics/Outputs
Density Functional Theory (DFT) Calculates electronic structure to predict geometries, orbital energies (HOMO/LUMO), and absorption spectra. nih.govmdpi.comacs.orgHOMO/LUMO energy levels, energy gap, predicted λmax. mdpi.com
Machine Learning (ML) Models Predicts photophysical properties based on patterns learned from existing data, reducing computational cost. nih.govnih.govacs.orgPredicted absorption/emission wavelengths, quantum yield.
SHapley Additive exPlanations (SHAP) Interprets ML model predictions to identify which molecular fragments most significantly impact a target property. nih.govFeature importance plots, highlighting key structural drivers of photophysical behavior.

By creating user-friendly, web-based platforms that integrate these predictive models, the design of novel this compound derivatives can be democratized, allowing a broader community of scientists to explore and optimize molecules for specific applications without requiring deep computational expertise. nih.govacs.org

Development of Next-Generation Functional Materials Utilizing the this compound Scaffold

The 2,1,3-benzothiadiazole (B189464) (BTD) core is a well-established electron-acceptor unit, making it a privileged building block for a wide range of functional organic materials. nih.govacs.org The specific 6-ethoxy-7-nitro substitution pattern is expected to create a strong donor-acceptor character within the molecule itself, enhancing its utility in optoelectronic and photonic applications. nih.gov Future research will focus on harnessing these intrinsic properties to incorporate the this compound scaffold into next-generation materials.

One of the most promising areas is in organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). nih.gov The tunable energy levels and strong light absorption properties of BTD derivatives are highly desirable for these applications. mdpi.comacs.org By integrating the this compound unit into conjugated polymers or as a component of non-fullerene acceptors, researchers can develop materials with optimized energy gaps and charge transport properties, potentially leading to more efficient and stable solar cells and displays. mdpi.comrsc.orgrsc.org

Another key direction is the development of advanced fluorescent probes and sensors. BTD-based fluorophores are known for their brightness and large Stokes shifts, which are beneficial for bioimaging and chemical sensing. nih.gov The strong intramolecular charge transfer induced by the ethoxy and nitro groups could make the fluorescence of this compound derivatives highly sensitive to their local environment, enabling the design of sensors that respond to changes in polarity, viscosity, or the presence of specific analytes.

Material Application Role of the this compound Scaffold Key Desired Properties
Organic Solar Cells (OSCs) Acts as an electron-accepting unit in donor-acceptor copolymers or non-fullerene acceptors. nih.govacs.orgrsc.orgStrong light absorption, tunable HOMO/LUMO levels, high electron mobility. mdpi.com
Organic Light-Emitting Diodes (OLEDs) Serves as an emissive core or an electron-transport material. nih.govHigh fluorescence quantum yield, color tunability, good charge carrier mobility.
Fluorescent Probes & Sensors Functions as a fluorophore whose emission is sensitive to the local environment due to its ICT character. nih.govHigh photostability, large Stokes shift, environmentally sensitive emission spectrum.
Organic Field-Effect Transistors (OFETs) Used as the semiconductor in n-type or ambipolar transistors due to its electron-accepting nature. nih.govnih.govHigh charge carrier mobility, good solution processability, environmental stability.

The systematic investigation into how the this compound core influences material properties like molecular packing, crystallinity, and charge transport will be crucial for realizing its full potential in these cutting-edge technologies. acs.orgnih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-Ethoxy-7-nitro-1,2,3-benzothiadiazole, and what key reaction conditions influence yield?

  • Methodology : The synthesis typically involves multi-step reactions, including nitration, ethoxylation, and heterocyclic ring formation. For example:

  • Step 1 : Nitration of precursor benzothiadiazole derivatives under controlled acidic conditions (e.g., HNO₃/H₂SO₄) at 0–5°C to prevent over-nitration .

  • Step 2 : Ethoxylation via nucleophilic substitution using sodium ethoxide in anhydrous ethanol, requiring inert atmosphere (N₂/Ar) to avoid hydrolysis .

  • Key Conditions : Temperature control (<10°C during nitration), solvent purity (anhydrous ethanol), and stoichiometric ratios (1:1.2 for nitration agents) are critical for yields >70% .

    • Data Table :
StepReagents/ConditionsYield (%)Purity (HPLC)
NitrationHNO₃/H₂SO₄, 0°C65–70≥95%
EthoxylationNaOEt, EtOH, 60°C75–80≥98%

Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound?

  • Methodology :

  • NMR : ¹H/¹³C NMR in CDCl₃ or DMSO-d₶ to confirm ethoxy (–OCH₂CH₃, δ 1.3–1.5 ppm) and nitro (–NO₂, δ 8.2–8.5 ppm) groups .
  • HPLC : Reverse-phase C18 column with UV detection (λ = 254 nm) to assess purity (>98%) .
  • Mass Spectrometry : High-resolution ESI-MS for molecular ion validation (C₈H₇N₃O₃S, [M+H]⁺ = 226.04) .

Q. What safety protocols are essential when handling this compound in the laboratory?

  • Methodology :

  • PPE : Wear nitrile gloves, lab coat, and safety goggles due to potential skin/eye irritation .
  • Ventilation : Use fume hoods to avoid inhalation of nitro-group-containing vapors.
  • Storage : Store in amber glass vials at 2–8°C under inert gas (Ar) to prevent photodegradation and moisture absorption .

Advanced Research Questions

Q. How can researchers design experiments to investigate the electronic properties of this compound for applications in organic electronics?

  • Methodology :

  • Computational Modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to predict HOMO-LUMO gaps and electron-withdrawing effects of the nitro group .

  • Experimental Validation :

  • Cyclic Voltammetry : Measure redox potentials in acetonitrile (0.1 M TBAPF₆) to determine bandgap alignment.

  • UV-Vis Spectroscopy : Analyze λₘₐₓ shifts in solvents of varying polarity to assess charge-transfer behavior .

    • Data Table :
PropertyCalculated (DFT)Experimental
HOMO (eV)-6.2-6.1 (CV)
LUMO (eV)-3.8-3.7 (CV)
λₘₐₓ (nm)320315 (UV-Vis)

Q. How can contradictory literature reports on the reactivity of the nitro group in this compound be resolved?

  • Methodology :

  • Controlled Replication : Reproduce conflicting studies (e.g., nitro-group reduction vs. stability) under standardized conditions (pH, solvent, catalyst).
  • Mechanistic Probes : Use isotopic labeling (¹⁵NO₂) or in situ IR to track reaction pathways. For example, conflicting reports on Pd/C-catalyzed hydrogenation may arise from solvent effects (e.g., EtOH vs. THF) .
  • Statistical Analysis : Apply ANOVA to compare yields/reaction rates across variables (temperature, solvent polarity) .

Q. What strategies enable the use of this compound in bioorthogonal labeling applications?

  • Methodology :

  • Functionalization : Introduce azide or alkyne handles via SNAr reactions for click chemistry (e.g., CuAAC with fluorescent probes) .
  • Stability Testing : Assess hydrolytic stability in PBS (pH 7.4, 37°C) over 24–72 hours.
  • In Vitro Validation : Confocal microscopy to track fluorogenic labeling in live cells (e.g., HeLa), comparing signal-to-noise ratios with commercial tags .

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